9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Description
Chemical Structure and Properties 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone (CAS No. 10564-26-8, molecular formula C₉H₁₈N₂) is a bicyclic carboximide featuring a rigid nonane core with two nitrogen atoms at positions 3 and 7 and four ketone groups at positions 2, 4, 6, and 6. The 9-position is substituted with two methyl groups, which influence its supramolecular interactions and conformational stability .
Synthesis and Key Features
The compound is synthesized via alkylation of a tetraoxobispidine core, similar to methods used for spiro and aryl-substituted derivatives . Its solid-state structure exhibits zigzag hydrogen-bonded chains formed by cis-amide groups, distinguishing it from analogs with trans-amide conformations or solvent-mediated hydrogen bonding .
Properties
IUPAC Name |
9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-9(2)3-5(12)10-7(14)4(9)8(15)11-6(3)13/h3-4H,1-2H3,(H,10,12,14)(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYOGDTZCYMRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)NC(=O)C1C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340583 | |
| Record name | 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90961-73-2 | |
| Record name | 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Methodologies
Dinitrile Intermediate Route (Schön et al., 1998)
The most widely documented synthesis of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone involves a two-step process developed by Schön et al. (1998). The reaction begins with the condensation of 2-cyanoacetamide with acetone in ethanol at room temperature, forming a dinitrile intermediate (Fig. 1). This intermediate undergoes cyclization under acidic conditions (393–413 K) to yield the target compound.
Key Steps:
- Dinitrile Formation:
- Reagents: 2-Cyanoacetamide, acetone, ethanol.
- Conditions: Room temperature, 12–24 hours.
- Mechanism: Nucleophilic addition of acetone’s carbonyl carbon to the α-hydrogen of 2-cyanoacetamide, followed by dehydration.
- Cyclization:
- Reagents: Concentrated hydrochloric acid.
- Conditions: Heating at 393–413 K for 10–15 minutes.
- Mechanism: Acid-catalyzed intramolecular cyclization, eliminating ammonia and forming the bicyclic framework.
Purification: The crude product is recrystallized from dimethylformamide (DMF) to obtain single crystals suitable for X-ray diffraction.
Yield: 60–75%, depending on reaction scale and purity of starting materials.
Table 1: Reaction Parameters for the Schön et al. Method
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Dinitrile Formation | 2-Cyanoacetamide, acetone | RT | 12–24 h | 85–90 |
| Cyclization | HCl | 393–413 K | 10–15 min | 60–75 |
Alternative Approaches and Comparative Analysis
While the Schön method remains the gold standard, other strategies have been explored for related diazabicyclononane derivatives:
Patent-Based Derivative Synthesis
A 1995 patent (FI82048B) describes the preparation of this compound derivatives using 2-chloropyrimidine and piperazine analogs. However, this approach focuses on functionalized analogs rather than the parent compound.
Optimization and Reaction Dynamics
Solvent and Temperature Effects
The choice of ethanol as the solvent for dinitrile formation ensures high solubility of 2-cyanoacetamide while minimizing side reactions. Elevated temperatures during cyclization (393–413 K) are critical for overcoming the activation energy of ring closure, though excessive heat (>420 K) leads to decomposition.
Crystallization and Structural Elucidation
Recrystallization from DMF
Single crystals of the title compound are obtained by slow evaporation of a saturated DMF solution. The DMF solvent molecules occasionally co-crystallize, forming solvates that influence hydrogen-bonding networks.
X-ray Crystallographic Data
The bicyclic framework exhibits near-ideal C₂ᵥ symmetry, with a dihedral angle of 74.87° between imide planes. Key bond lengths and angles include:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 14.213 Å, b = 8.452 Å, c = 12.087 Å |
| Dihedral Angle (imide) | 74.87° |
Characterization and Analytical Data
Spectroscopic Analysis
Applications and Derivatives
The 9,9-dimethyl derivative serves as a precursor for:
Chemical Reactions Analysis
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of DMDBN-Tetraone involves the formation of a bicyclic structure that incorporates two nitrogen atoms in its framework. Its crystal structure has been elucidated through X-ray diffraction studies, revealing a unique arrangement that contributes to its chemical reactivity and stability .
Medicinal Chemistry
DMDBN-Tetraone serves as a precursor for the synthesis of various biologically active compounds. Its structure is utilized in designing inhibitors for serine proteases, which are crucial in numerous biological processes including blood coagulation and immune response . The compound's ability to act as a chelating ligand for transition metals enhances its potential in developing metal-based drugs .
Imaging Agents
Research indicates that derivatives of DMDBN-Tetraone can be employed in the synthesis of imaging agents for positron emission tomography (PET). These agents are vital for non-invasive imaging techniques used in clinical diagnostics .
Supramolecular Chemistry
The compound exhibits interesting supramolecular properties due to its ability to form hydrogen bonds and other non-covalent interactions. This characteristic is exploited in the design of new materials with specific functionalities .
Catalysis
DMDBN-Tetraone has been explored as a catalyst or catalyst precursor in various organic reactions due to its nitrogen-containing framework which can stabilize transition states during chemical transformations.
Case Studies
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Structural and Supramolecular Comparisons
9-Substituted Derivatives
- 9-Methyl-9-phenyl analog : Replacing the 9-methyl groups with a methyl and phenyl substituent introduces steric bulk, altering hydrogen-bonding patterns. The phenyl group disrupts chain formation, leading to solvent (DMF)-mediated N–H⋯O interactions instead of extended networks .
- 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-tetraone: The spiro-cyclopentane substituent forces trans-amide geometry, resulting in hydrogen-bonded chains distinct from the cis-amide chains of the dimethyl analog. This structural variation impacts solubility and crystallinity .
Alkyl-Substituted Derivatives
- 3’,7’-Diprop-2-enylspiro[cyclohexane-1,9’-diazabicyclo...tetraone (4) : Allyl substituents at positions 3 and 7 yield a 34% synthesis efficiency, lower than derivatives with longer alkyl chains (e.g., pentenyl groups, 71% yield) .
- 3’,7’-Dihex-5-enylspiro[cyclopentane-1,9’-diazabicyclo...tetraone (9) : Extended alkyl chains (hexenyl) reduce steric hindrance during synthesis, improving yields to 39% .
Aryl-Substituted Bispidinones
- 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: Aryl groups enhance π-π stacking, increasing cytotoxicity. This derivative induces apoptosis in HeLa cells at low concentrations (IC₅₀ = 12 µM) .
- 2,4,6,8-Tetrakis(4-chlorophenyl)-3,7-diazabicyclo[...]nonan-9-one: Electron-withdrawing chloro groups improve thermal stability (decomposition >250°C) and alter NMR shifts due to anisotropic effects .
Conformational and Energetic Derivatives
- Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes: X-ray studies reveal chair-boat conformations with equatorial aryl groups. For example, 2,4,6,8-tetrakis(3,5-dimethylphenyl) derivatives adopt 1,3-diaxial substituent arrangements, impacting reactivity and spectroscopic properties .
Pharmacological Activity
- Anti-MRSA and Antioxidant Properties : 9,9-Dimethyl-3,7-diazabicyclo[...]tetraone is identified in Streptomyces sp. MUSC 125 extracts, showing moderate anti-MRSA activity (MIC = 64 µg/mL) and antioxidant capacity (IC₅₀ = 45 µg/mL in DPPH assay) .
- Cytotoxicity: Bispidinones with aryl groups (e.g., tetranitrophenyl derivatives) exhibit potent apoptosis in cancer cells, whereas alkyl-substituted analogs show negligible activity, underscoring the role of aromatic substituents in bioactivity .
Biological Activity
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone (CAS No. 90961-73-2) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₂O₄ with a molecular weight of approximately 210.19 g/mol. The compound is characterized by a bicyclic structure that includes two nitrogen atoms in the ring system, which contributes to its biological activity.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Research indicates that the compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the diazabicyclo structure allows for unique interactions that can modulate enzymatic activities and receptor binding.
Case Studies and Findings
-
Antimicrobial Activity :
A study demonstrated that derivatives of this compound showed promising antimicrobial properties against several bacterial strains. The mechanism was linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . -
Antitumor Properties :
Another investigation focused on the antitumor effects of this compound in vitro. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The structural features of the compound are believed to enhance its affinity for specific cancer-related targets. -
Neuroprotective Effects :
Recent studies have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells . The compound's ability to cross the blood-brain barrier may contribute to its efficacy in neuroprotection.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Induces apoptosis in cancer cell lines |
| Neuroprotective | Reduces oxidative stress and inflammation in neurons |
Synthesis and Structural Analysis
The synthesis of this compound involves several steps that typically include cyclization reactions followed by functional group modifications . Structural analysis through X-ray crystallography has revealed insights into its supramolecular features and hydrogen bonding capabilities .
Crystal Structure Insights
The crystal structure of this compound has been analyzed, showing distinct hydrogen-bonding patterns that influence its solid-state properties. For instance, studies have reported the formation of zigzag chains through intermolecular N—H⋯O hydrogen bonds . Such structural characteristics are crucial for understanding how the compound behaves in biological systems.
Q & A
Q. Table 1. Comparison of Experimental vs. Computational Bond Lengths
| Bond | SC-XRD (Å) | DFT (Å) | Deviation (Å) |
|---|---|---|---|
| N1–C8 | 1.367(2) | 1.367 | 0.000 |
| Cl1–C9 | 1.766(2) | 1.765 | 0.001 |
| C8–C9 | 1.528(2) | 1.528 | 0.000 |
Q. Table 2. Supramolecular Interaction Contributions
| Interaction Type | Contribution (%) |
|---|---|
| C–H···O | 23.5 |
| π–π Stacking | 18.7 |
| Cl···C | 12.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
